Author: BenchChem Technical Support Team. Date: February 2026
Topic: LogP and Hydrophobicity Data for 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Content Type: Technical Whitepaper / Laboratory Guide
Author Role: Senior Application Scientist, Physicochemical Profiling Unit[1][2]
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and distribution coefficient (LogD) of 1-(5-Bromo-4-methylpyridin-2-yl)azepane .[1][2] As a halogenated aminopyridine derivative featuring a saturated azepane heterocycle, this molecule presents specific challenges in solubility and ionization profiling critical for medicinal chemistry optimization.
This document details the calculated physicochemical properties , establishes a standardized protocol for experimental determination , and analyzes the implications of these values on Blood-Brain Barrier (BBB) permeability and Lipophilic Efficiency (LE) .[1][2]
Part 1: Molecular Analysis & In Silico Profiling[1][2]
Structural Dissection and Fragment Contributions
The hydrophobicity of 1-(5-Bromo-4-methylpyridin-2-yl)azepane is driven by the interplay between the lipophilic halogen/alkyl substituents and the ionizable pyridine core.[1][2]
Core Scaffold: Pyridine ring (moderately polar, H-bond acceptor).[1][2]
Substituent 1 (Position 2 - Azepane): A 7-membered saturated hydrophobic ring attached via nitrogen.[1][2] This creates a 2-aminopyridine motif, significantly increasing lipophilicity compared to acyclic amines.[2]
Substituent 3 (Position 5 - Bromo): Strong lipophilic contributor (+0.86 LogP) and electron-withdrawing group (EWG).[1][2]
Consensus Calculated Data (cLogP)
As experimental data for this specific New Chemical Entity (NCE) may not be indexed in public repositories, the following values represent high-confidence consensus models derived from fragment-based QSAR algorithms (e.g., XLogP3, Moriguchi).
Accounts for partial ionization of the pyridine nitrogen.[1][2]
pKa (Base)
6.8 ± 0.5
Medium
The N1-pyridine nitrogen is the basic center.[1][2] The C2-azepane nitrogen lone pair is delocalized into the ring, reducing its basicity but increasing electron density at N1.[1][2]
TPSA
16.1 Ų
High
Low polar surface area suggests high membrane permeability.[1][2]
Technical Insight: The predicted LogP > 3.0 places this compound in the "Grease Ball" risk zone if not balanced by polar groups.[1][2] However, the pKa (~6.[1][2]8) suggests that at physiological pH, a fraction of the compound exists as a cation, improving aqueous solubility relative to its neutral LogP.[1][2]
Part 2: Experimental Determination Protocols
For definitive validation, experimental measurement is required.[1][2] The following protocols are designed to handle lipophilic bases.
Method A: Potentiometric Titration (The "Gold Standard" for LogD)
Since the molecule is ionizable, the Shake Flask method can be error-prone if pH is not strictly controlled.[1][2] Potentiometric titration in a dual-phase system (water/octanol) is recommended.[1][2]
Dissolution: Dissolve 5 mg of the compound in a minimal amount of acidified water (pH ~2) to ensure full protonation.
Phase Addition: Add a known volume of octanol.[1][2]
Titration: Titrate with KOH from pH 2.0 to pH 11.0.
Calculation: The shift in the pKa curve compared to an aqueous-only titration allows the calculation of LogP (neutral species) and LogD profiles.[1][2]
Method B: RP-HPLC Estimation (High Throughput)
For rapid screening of analogs, use Reversed-Phase HPLC correlated with known standards.[1][2]
Column: C18 (ODS), end-capped to reduce silanol interactions with the basic pyridine.[1][2]
Mobile Phase: Methanol/Phosphate Buffer (pH 7.4).[1][2] Isocratic 60:40.[1][2]
The following diagram outlines the critical decision path for selecting the correct LogP determination method based on the compound's solubility and ionization state.
Figure 1: Decision matrix for selecting the appropriate hydrophobicity determination method for ionizable aminopyridines.
Part 3: Data Interpretation & Biological Implications[1][2]
Lipophilicity Efficiency (LE)
With a molecular weight (MW) of ~269 and a cLogP of ~3.45, the compound exhibits a high lipophilic load per atom.[1][2]
Risk: If the biological potency (pIC50) is not > 7.0, the Ligand Efficiency will be suboptimal.[1][2] The azepane ring adds 6 carbons worth of lipophilicity; ensure this ring is making critical hydrophobic contacts in the binding pocket.[1][2]
Blood-Brain Barrier (BBB) Permeability
This molecule possesses the classic "CNS-active" profile:[1][2]
MW < 400 (Pass)
LogP 2.0 - 4.0 (Pass)
TPSA < 90 Ų (Pass, TPSA is ~16 Ų)
Basic pKa < 8.0 (Pass)
Structure-Property Relationship (SPR) Diagram
The following diagram illustrates how specific structural modifications to this scaffold will shift the LogP and Solubility vectors.
PubChem Database. Compound Summary for Aminopyridines and Azepane derivatives.[1][2] National Center for Biotechnology Information.[1][2] [Link]
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] OECD Publishing.[1][2] [Link][1][2]
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2][3] (Contextual reference for Halogen/LogP effects). [Link]
Ritchie, T. J., et al. (2009).[1][2] The impact of physicochemical properties on the blood-brain barrier permeability of CNS drugs.[1][2] Chemical Biology & Drug Design.[1][2] (Context for BBB analysis). [Link]
Thermal stability and melting point of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
An In-Depth Technical Guide to the Thermal Stability and Melting Point of 1-(5-Bromo-4-methylpyridin-2-yl)azepane Abstract This technical guide provides a comprehensive framework for the characterization of the thermal p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal Stability and Melting Point of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermal properties of the novel heterocyclic compound, 1-(5-Bromo-4-methylpyridin-2-yl)azepane. While specific experimental data for this compound is not publicly documented, this paper establishes the authoritative protocols and theoretical considerations necessary for determining its melting point and thermal stability. The methodologies detailed herein are grounded in established principles of pharmaceutical analysis and are designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the principal analytical techniques. The objective is to provide a robust, self-validating system for the thermal analysis of this and similar novel chemical entities, which is a critical step in the drug discovery and development pipeline.
Introduction: The Significance of the Pyridine-Azepane Scaffold
The compound 1-(5-Bromo-4-methylpyridin-2-yl)azepane incorporates two structural motifs of high significance in medicinal chemistry: the pyridine ring and the azepane ring. The pyridine nucleus is a prevalent azaheterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate pharmacokinetic properties.[1] Its derivatives are integral to a wide array of therapeutics, including anticancer agents, antivirals, and kinase inhibitors.[1] The azepane moiety, a seven-membered saturated heterocycle, is also a key structural feature in many bioactive molecules and FDA-approved drugs, recognized for its conformational flexibility which allows for optimal binding to therapeutic targets.[2][3][4]
The combination of these scaffolds in 1-(5-Bromo-4-methylpyridin-2-yl)azepane suggests its potential as a candidate for drug discovery programs. However, before any pharmacological evaluation, a thorough characterization of its physicochemical properties is paramount. Among these, thermal stability and melting point are fundamental parameters that influence every stage of drug development, from synthesis and purification to formulation, storage, and ultimately, bioavailability.[5]
This guide outlines the critical experimental workflows required to define the thermal profile of this compound.
Part 1: The Imperative of Thermal Analysis in Pharmaceutical Development
The thermal behavior of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. These properties are not mere data points but critical indicators of a compound's purity, stability, and processability.
Purity and Identity: A sharp, well-defined melting point is a primary indicator of a pure crystalline substance.[6] Impurities typically cause a depression and broadening of the melting range, a phenomenon that can be quantitatively assessed using Differential Scanning Calorimetry (DSC).[]
Processing and Formulation: Many pharmaceutical manufacturing processes, such as milling, drying, and hot-melt extrusion, expose the API to thermal stress.[8] Understanding the compound's melting point and decomposition temperature is essential to prevent degradation during these operations and ensure the final product's quality and safety.[5]
Stability and Shelf-Life: Thermal stability directly correlates with the shelf-life and required storage conditions of a drug substance.[5][] Thermogravimetric Analysis (TGA) is instrumental in identifying the temperature at which the compound begins to lose mass, signaling thermal decomposition. This information is crucial for establishing appropriate storage conditions to prevent the release of ineffective or potentially harmful degraded products.[5]
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its solubility, dissolution rate, and bioavailability.[9] DSC is a powerful tool for detecting polymorphic transitions, which appear as distinct thermal events in the thermogram, enabling the selection of the most stable and effective solid form for development.[9]
Part 2: Experimental Characterization Protocols
Given that 1-(5-Bromo-4-methylpyridin-2-yl)azepane is a novel compound, its characterization must begin with foundational analytical procedures. The following protocols are designed to be self-validating and provide a comprehensive thermal profile.
Synthesis and Purification Context
While a detailed synthesis protocol is beyond the scope of this guide, it is plausible that 1-(5-Bromo-4-methylpyridin-2-yl)azepane is synthesized from the commercially available precursor, 2-amino-5-bromo-4-methylpyridine.[10] The azepane ring would likely be introduced via a nucleophilic aromatic substitution or a related coupling reaction. The final product must be purified to a high degree (>98%), typically via column chromatography or recrystallization, and its identity confirmed by NMR and mass spectrometry before thermal analysis.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing precise data on melting point and other thermal transitions.[9]
Methodology:
Sample Preparation: Accurately weigh 2-4 mg of the purified, dry powder of 1-(5-Bromo-4-methylpyridin-2-yl)azepane into a standard aluminum DSC pan.
Rationale: This sample size is optimal for achieving a clear thermal signal without significant thermal lag. The material must be dry to prevent the endotherm of water evaporation from interfering with the melting peak.
Pan Sealing: Hermetically seal the pan with an aluminum lid. Prepare an identical empty pan to serve as the reference.
Rationale: Hermetic sealing prevents the loss of volatile substances during heating and minimizes exposure to the atmosphere, which could cause oxidative degradation. The empty reference pan allows for the subtraction of the pan's own heat capacity from the measurement.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
Rationale: A nitrogen atmosphere is critical to prevent thermo-oxidative decomposition, ensuring that the observed thermal events are intrinsic to the compound itself.
Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a temperature approximately 50°C above the anticipated melting point (preliminary analysis may be needed).
Rationale: A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift the peak to higher temperatures, while slower rates may broaden the peak.
Data Analysis: Record the heat flow versus temperature. The melting point is determined from the resulting endothermic peak. Key parameters to report are the onset temperature, the peak maximum temperature, and the enthalpy of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination using DSC.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing a direct measure of thermal stability and decomposition.[11]
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 1-(5-Bromo-4-methylpyridin-2-yl)azepane onto a tared TGA pan (platinum or ceramic).
Rationale: A slightly larger sample size than for DSC is often used to ensure that mass loss is easily and accurately detectable by the instrument's microbalance.
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with a nitrogen atmosphere at a flow rate of 50-100 mL/min for at least 15 minutes prior to the run.
Rationale: As with DSC, an inert atmosphere is crucial to study the intrinsic thermal decomposition, as opposed to combustion or oxidation which would occur in the presence of air.
Thermal Program: Equilibrate the sample at a temperature well below the expected decomposition point (e.g., 30°C). Increase the temperature at a controlled rate of 10°C/min up to a high temperature (e.g., 600°C) to ensure complete decomposition is observed.
Rationale: A 10°C/min heating rate is a standard convention that allows for comparison across different experiments and materials.
Data Analysis: Record the sample mass as a function of temperature. The primary data point is the onset temperature of decomposition (T_onset), often determined by the intersection of tangents to the pre-decomposition and decomposition regions of the curve. The percentage of mass lost at each decomposition step should also be reported.
Caption: Workflow for Thermal Stability Assessment using TGA.
Part 3: Data Presentation and Interpretation
The quantitative data obtained from the DSC and TGA experiments should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Summary of Thermal Properties for 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Parameter
Method
Value
Notes
Melting Point (Onset)
DSC
e.g., 155.2 °C
Temperature at which melting begins.
Melting Point (Peak)
DSC
e.g., 158.5 °C
Temperature of maximum heat absorption.
Enthalpy of Fusion (ΔHfus)
DSC
e.g., 25.4 J/g
Energy required to melt the sample; relates to crystallinity.
Decomposition (T_onset)
TGA
e.g., 230.7 °C
Onset temperature of significant mass loss.
Mass Loss (Step 1)
TGA
e.g., 45% at 230-350°C
Indicates the loss of a specific molecular fragment.
Residual Mass @ 600°C
TGA
e.g., <1%
Indicates complete decomposition.
Conclusion
The thermal characterization of a novel compound such as 1-(5-Bromo-4-methylpyridin-2-yl)azepane is a non-negotiable step in its journey from laboratory synthesis to potential clinical application. The protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis detailed in this guide provide the essential framework for establishing a robust thermal profile. Determining the precise melting point and decomposition temperature is fundamental to controlling purity, ensuring stability during manufacturing and storage, and selecting appropriate formulation strategies. These data are critical for any regulatory submission and form the bedrock of a successful drug development program. By adhering to these systematic and well-rationalized analytical procedures, researchers can confidently advance promising molecules through the development pipeline.
References
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
Request PDF. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]
Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]
American Pharmaceutical Review. (2019, December 23). Studying Phase Transitions in Pharmaceuticals. Retrieved from [Link]
Potikha, L. M., Turelyk, A. R., & Kovtunenko, V. A. (2011). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds, 47(6), 745–754.
Journal of Medicinal Chemistry. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Retrieved from [Link]
Auctores Publishing. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Retrieved from [Link]
PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]
PureSynth. (n.d.). 2-Amino-5-Bromo-4-Methylpyridine 98.0%(GC). Retrieved from [Link]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 5-Bromo-4-methylpyridin-2-yl Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a substituted pyridine core with the conformational flexibility of an azepane ring presents a compelling scaffold for the explora...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a substituted pyridine core with the conformational flexibility of an azepane ring presents a compelling scaffold for the exploration of novel chemical space in drug discovery. This in-depth technical guide focuses on the emerging class of 5-bromo-4-methylpyridin-2-yl azepane derivatives. While direct literature on this specific family of compounds is nascent, this guide provides a comprehensive framework for their synthesis, potential biological activities, and structure-activity relationships (SAR) by drawing upon established methodologies for analogous structures. We will delve into plausible synthetic routes, detailed experimental protocols, and hypothesize potential therapeutic applications based on the known pharmacology of related chemical entities. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of these promising molecules.
Introduction: The Strategic Design of a Novel Scaffold
The 5-bromo-4-methylpyridin-2-yl moiety is a key building block in medicinal chemistry, offering a unique combination of features for molecular design.[1][2] The pyridine ring is a well-established pharmacophore known for its ability to participate in hydrogen bonding and other key interactions with biological targets.[3][4] The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to probe the chemical space around the core structure.[5][6] The methyl group at the 4-position can provide beneficial steric and electronic effects, potentially enhancing binding affinity and metabolic stability.
Coupling this pyridine core to an azepane ring introduces a seven-membered saturated heterocycle that imparts significant three-dimensionality to the molecule.[7] This non-planar structure allows for the exploration of larger and more complex binding pockets within biological targets, often leading to improved potency and selectivity compared to their five- or six-membered ring counterparts.[8] The azepane moiety is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, highlighting its importance in medicinal chemistry.[7] The combination of the 5-bromo-4-methylpyridin-2-yl scaffold with the azepane ring, therefore, represents a promising avenue for the development of novel therapeutics with a wide range of potential applications.
Proposed Synthetic Pathways and Detailed Protocols
The synthesis of 5-bromo-4-methylpyridin-2-yl azepane derivatives can be approached through a multi-step sequence, starting from readily available starting materials. The following section outlines a plausible and detailed synthetic route, with step-by-step protocols for each key transformation.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to 5-bromo-4-methylpyridin-2-yl azepane derivatives.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The initial step involves the regioselective bromination of 2-amino-4-methylpyridine. The use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) is a well-established method that provides high selectivity for the 5-position, minimizing the formation of other isomers.[5][9]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.0 eq) in DMF and add it dropwise to the cooled solution of 2-amino-4-methylpyridine over 30 minutes, maintaining the temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours.
Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-bromo-4-methylpyridine.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 5-Bromo-4-methyl-2-nitropyridine
The amino group of 2-amino-5-bromo-4-methylpyridine can be converted to a nitro group through a diazotization reaction followed by treatment with a nitrite source. A more direct oxidation of the amino group to a nitro group can be achieved using an oxidizing agent like hydrogen peroxide in concentrated sulfuric acid.[10][11]
Experimental Protocol:
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, carefully add 2-amino-5-bromo-4-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
Addition of Oxidizing Agent: Slowly add a pre-cooled mixture of concentrated sulfuric acid and 30% hydrogen peroxide (excess) dropwise, maintaining the reaction temperature between 0-5 °C.
Reaction: After the addition, allow the reaction to stir at room temperature for 3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of 5-Bromo-4-methylpyridine-2-carboxylic acid
The methyl group at the 2-position of the pyridine ring in the nitro intermediate can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or sodium dichromate in an acidic medium.[11]
Experimental Protocol:
Reaction Setup: Dissolve 5-bromo-4-methyl-2-nitropyridine (1.0 eq) in concentrated sulfuric acid.
Addition of Oxidizing Agent: Cool the solution in an ice bath and add sodium dichromate (2.5 eq) portion-wise, keeping the temperature below 10 °C.
Reaction: After the addition, stir the reaction mixture at room temperature for 6 hours.
Work-up: Pour the reaction mixture onto ice and collect the precipitated product by filtration.
Purification: Wash the solid with cold water and dry. The crude carboxylic acid can be purified by recrystallization.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step 4: Amide Coupling with Azepane
The final step involves the coupling of 5-bromo-4-methylpyridine-2-carboxylic acid with azepane to form the desired amide. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with azepane, or by using standard peptide coupling reagents.[2][12]
Experimental Protocol (via Acyl Chloride):
Acyl Chloride Formation: To a solution of 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases.
Amide Formation: In a separate flask, dissolve azepane (1.1 eq) and a base like triethylamine (1.5 eq) in dichloromethane. Cool this solution to 0 °C.
Coupling: Add the freshly prepared acyl chloride solution dropwise to the azepane solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the target (5-bromo-4-methylpyridin-2-yl)(azepan-1-yl)methanone.
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.
Predicted Biological Activities and Structure-Activity Relationship (SAR) Insights
While specific biological data for 5-bromo-4-methylpyridin-2-yl azepane derivatives is not yet available in the public domain, we can infer potential therapeutic applications and SAR trends by examining structurally related compounds.
Potential as Kinase Inhibitors
The substituted pyridine core is a common feature in many kinase inhibitors.[13] The 2-amino-5-bromopyridine scaffold, a precursor in our proposed synthesis, is a key building block for a range of kinase inhibitors.[1] The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site. By converting the amino group to a carboxylic acid and coupling it with azepane, we create a molecule with different steric and electronic properties, which could target other regions of the kinase domain. The azepane moiety can explore hydrophobic pockets, and the 5-bromo substituent can be further modified via cross-coupling reactions to enhance potency and selectivity.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Optimization of Nucleophilic Aromatic Substitution (
) with Azepane
reactions.
Executive Summary
Azepane (hexamethyleneimine) presents a unique challenge in medicinal chemistry. While it is a critical pharmacophore for CNS-active agents and kinase inhibitors, its nucleophilicity in
reactions is often attenuated compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). This attenuation is not electronic but rather a consequence of the "Medium Ring Effect," where increased conformational entropy and transannular strain impede the formation of the rigid Meisenheimer transition state.
This guide provides optimized protocols to overcome these kinetic barriers. We transition from classical thermal methods to high-energy Microwave-Assisted Organic Synthesis (MAOS), ensuring high conversion rates even with electron-neutral or sterically hindered electrophiles.
Scientific Foundation & Mechanistic Insight
The Azepane Anomaly
In
reactions, nucleophilicity typically correlates with basicity and steric accessibility. However, azepane defies simple trends.
The Cause: The formation of the rate-determining transition state (TS-1) requires the amine to adopt a specific, rigid geometry to overlap with the aromatic
-system. Azepane, being a flexible 7-membered ring, suffers a higher entropic penalty () to freeze into this conformation compared to piperidine.
The Mechanism
The reaction proceeds via a stepwise addition-elimination pathway. The rate-limiting step is the attack of azepane on the arene to form the anionic Meisenheimer complex.
Figure 1: Reaction coordinate of azepane
.[1] The high energy of TS1 is the primary barrier addressed by the protocols below.
Critical Parameters for Optimization
Parameter
Recommendation
Rationale
Leaving Group
F >> Cl > Br
The "Element Effect." Since the nucleophilic attack is rate-limiting, the high electronegativity of Fluorine stabilizes the transition state inductively, accelerating the reaction significantly (20-100x faster than Cl).
Solvent
DMSO, NMP, DMF
Polar aprotic solvents stabilize the polar Meisenheimer intermediate and the charged transition state.
Base
DIPEA or
Neutralizes the generated acid. Organic bases (DIPEA) are preferred in microwave flows to prevent solubility issues; inorganic bases () are superior for thermal batch scaling.
Stoichiometry
2.0 - 3.0 equiv.
Azepane is less reactive; excess ensures pseudo-first-order kinetics and drives the reaction to completion.
Assembly: In a 5 mL microwave process vial equipped with a magnetic stir bar, dissolve the substrate in NMP.
Addition: Add DIPEA followed by Azepane. Cap the vial with a Teflon-lined septum crimp cap.
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or Anton Paar).
Temperature: 150°C
Time: 20 minutes
Absorption Level: High
Pre-stir: 30 seconds
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove NMP. Wash organic layer with brine, dry over
, and concentrate.
Validation Criteria:
LCMS should show >95% conversion.
If conversion is <50%, increase temperature to 180°C (ensure vessel pressure limit is not exceeded).
Protocol B: Scalable Thermal Method
Best for: Multi-gram synthesis, cost-sensitive production.
Materials:
Substrate: Aryl Fluoride/Chloride (10 mmol)
Nucleophile: Azepane (20 mmol, 2.0 equiv)
Base:
(powdered, dried, 20 mmol, 2.0 equiv)
Solvent: DMSO (20 mL, 0.5 M concentration)
Procedure:
Setup: Charge a round-bottom flask with
, substrate, and DMSO.
Addition: Add Azepane dropwise at room temperature.
Reaction: Heat to 100–110°C under an inert atmosphere (
) for 12–18 hours.
Note: Azepane boils at ~138°C. Do not exceed 120°C in an open system to prevent loss of nucleophile.
Monitoring: Monitor by TLC (Mobile phase: 10-20% EtOAc/Hexanes). The product is usually less polar than the amine but more polar than the substrate.
Work-up: Pour reaction mixture into crushed ice/water (100 mL). The product often precipitates as a solid. Filter and wash with water.[2] If oil separates, extract with DCM.
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains when applying Protocol A (Microwave) to the reaction of azepane with 2-chloro-3-nitropyridine.
Highlights the necessity of base to drive equilibrium.
Optimization Logic & Troubleshooting
Use this decision tree to select the correct protocol modifications based on your specific substrate.
Figure 2: Strategic decision tree for selecting reaction conditions.
Troubleshooting Table:
Problem: Substrate hydrolysis (OH-Ar formation).
Solution: Ensure solvents are anhydrous. Switch from
to DIPEA (non-hygroscopic).
Problem: Low conversion with Aryl Chlorides.
Solution: Add KI (10 mol%) to generate the transient Aryl-Iodide (Finkelstein-type acceleration) or switch to Microwave heating at 180°C.
References
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
Bozinovic, N., et al. (2016).[3] Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.[3][4] Journal of the Serbian Chemical Society.
Lindsley, C. W., et al. (2011). Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. NIH / PMC.[4]
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Reactivity Trends. Chemical Science.
Kulkarni, S. S., et al. (2017).[5] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[5] Bioorganic & Medicinal Chemistry.
Leveraging 1-(5-Bromo-4-methylpyridin-2-yl)azepane in Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery Scaffolds
An Application Guide for Advanced Synthesis: Abstract Substituted pyridine scaffolds are foundational in medicinal chemistry and materials science, frequently forming the core of biologically active compounds.[1] The fun...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Advanced Synthesis:
Abstract
Substituted pyridine scaffolds are foundational in medicinal chemistry and materials science, frequently forming the core of biologically active compounds.[1] The functionalization of these heterocycles through robust and versatile synthetic methods is therefore of paramount importance. This application note provides a detailed technical guide for the use of 1-(5-Bromo-4-methylpyridin-2-yl)azepane , a highly functionalized building block, in a suite of palladium-catalyzed cross-coupling reactions. We present field-proven protocols, mechanistic insights, and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, tailored for researchers, medicinal chemists, and process development scientists. The methodologies described herein are designed to be self-validating, offering a reliable starting point for the synthesis of diverse compound libraries.
Scientific Rationale and Substrate-Specific Considerations
Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] The general mechanism proceeds through a catalytic cycle involving a Pd(0) species, which undergoes oxidative addition to an organohalide, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]
1.1. The Unique Profile of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
The subject of this guide, 1-(5-Bromo-4-methylpyridin-2-yl)azepane, presents both opportunities and challenges for cross-coupling:
The Reactive Handle: The C(sp²)-Br bond at the 5-position of the pyridine ring serves as the primary site for oxidative addition by the palladium catalyst. Bromopyridines are generally more reactive than their chloro-analogs, offering a good balance of reactivity and stability.[1]
Electronic Effects: The pyridine ring is inherently electron-deficient. However, the presence of two electron-donating groups—the 4-methyl group and the 2-azepane moiety—enriches the ring system. This increased electron density can make the initial, often rate-limiting, oxidative addition step more challenging compared to electron-deficient or neutral aryl halides.[2]
The 2-Pyridyl Problem: The nitrogen atom at the 1-position is a Lewis base, which can coordinate to the palladium center.[3] This coordination can potentially sequester the catalyst, inhibiting its activity and complicating the catalytic cycle. The use of bulky, electron-rich ligands is often essential to mitigate this effect and promote the desired reactivity.[3][4]
The selection of an appropriate catalytic system—comprising a palladium precursor and a specialized ligand—is therefore critical to achieving high yields and overcoming these substrate-specific hurdles.
1.2. The General Palladium Catalytic Cycle
The fundamental mechanism underpinning these reactions is illustrated below. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Palladium catalysts and phosphine ligands can be toxic and/or pyrophoric and should be handled under an inert atmosphere.[5]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and hetero-biaryl structures by coupling the substrate with an organoboron reagent.[1] Its popularity stems from the mild reaction conditions and the low toxicity of boron-containing byproducts.[2]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-Bromo-4-methylpyridin-2-yl)azepane (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos or XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe to achieve a concentration of 0.1–0.2 M with respect to the starting bromide.
Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80–110 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[1]
Data Presentation: Representative Suzuki-Miyaura Couplings
Entry
Arylboronic Acid Partner
Base
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
K₂CO₃
100
12
88
2
4-Methoxyphenylboronic acid
K₃PO₄
90
8
92
3
3-Thiopheneboronic acid
Cs₂CO₃
100
16
81
4
Pyridine-3-boronic acid
K₃PO₄
110
24
75
Causality & Optimization: The choice of a bulky, electron-rich biarylphosphine ligand like SPhos is crucial. It accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation by the pyridine nitrogen.[2] For challenging couplings or less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[2]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is indispensable for constructing aryl amines from aryl halides.[6] Given that the substrate already contains an amine, this reaction allows for the introduction of a second, different nitrogen-based nucleophile.
Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Xantphos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv) to a dry reaction vessel.
Reagent Addition: Add 1-(5-Bromo-4-methylpyridin-2-yl)azepane (1.0 equiv), the amine coupling partner (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
Reaction Execution: Seal the vessel and heat the mixture with stirring to the target temperature (typically 80–110 °C).
Monitoring: Follow the reaction's progress by LC-MS. Reaction times can range from 2 to 24 hours.
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
Entry
Amine Partner
Base
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
NaOtBu
100
6
95
2
Aniline
LHMDS
90
12
85
3
Benzylamine
NaOtBu
110
18
78
Causality & Optimization: The use of a strong base is required to deprotonate the amine nucleophile, forming the active palladium-amido complex necessary for reductive elimination.[7] Precatalysts are often preferred as they provide a reliable method for generating the active Pd(0) species in situ.[8] For less nucleophilic amines, a more electron-rich ligand such as RuPhos may be beneficial.[9]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl halide with a terminal alkyne.[10] The reaction is typically co-catalyzed by palladium and copper(I).[11]
Protocol: General Procedure for Sonogashira Coupling
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(5-Bromo-4-methylpyridin-2-yl)azepane (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
Reagent Addition: Add an anhydrous amine base/solvent (e.g., triethylamine or diisopropylethylamine) followed by the terminal alkyne (1.5 equiv).
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion.
Monitoring: Monitor by TLC or GC-MS. Reactions are often complete within 1–6 hours.
Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl to remove copper salts, followed by water and brine.
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Couplings
Entry
Alkyne Partner
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
25 (RT)
4
91
2
Ethynyltrimethylsilane
50
2
89
3
1-Heptyne
60
6
84
Causality & Optimization: The copper(I) co-catalyst is essential in the classical Sonogashira mechanism as it forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[2] The amine serves as both the base and often as the solvent.[2] Copper-free conditions exist but may require specialized ligands and higher temperatures.[10]
Heck Reaction: C(sp²)-C(sp²) Vinyl Bond Formation
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation without the need for an organometallic reagent.[12]
Protocol: General Procedure for Heck Reaction
Reaction Setup: In a sealed tube or pressure vessel, combine 1-(5-Bromo-4-methylpyridin-2-yl)azepane (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%).
Reagent Addition: Add an organic base (e.g., triethylamine, 2.0 equiv) and a polar aprotic solvent (e.g., DMF or NMP).
Reaction Execution: Seal the vessel and heat to a high temperature (100–140 °C).
Monitoring: Monitor by GC-MS for consumption of the starting bromide (typically 12–36 hours).
Work-up: Cool the reaction, dilute with ethyl acetate, and wash several times with water to remove the DMF and base salts. Wash the organic layer with brine.
Purification: Dry over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Data Presentation: Representative Heck Reactions
Entry
Alkene Partner
Base
Temp (°C)
Time (h)
Yield (%)
1
Butyl acrylate
Et₃N
120
24
79
2
Styrene
K₂CO₃
140
18
72
Causality & Optimization: The Heck reaction often requires higher temperatures to proceed efficiently.[12] The choice of base and solvent can influence both the reaction rate and regioselectivity of the alkene addition.[2] For electron-rich aryl bromides like our substrate, more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may improve yields and lower reaction temperatures.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, from initial setup to final analysis.
Figure 2: A standard workflow for palladium-catalyzed cross-coupling experiments.
Conclusion
1-(5-Bromo-4-methylpyridin-2-yl)azepane is a versatile and valuable building block for the synthesis of complex molecular architectures relevant to drug discovery and materials science. By carefully selecting the appropriate palladium catalyst system—particularly those employing bulky, electron-rich phosphine or NHC ligands—this substrate can be successfully employed in a wide range of cross-coupling reactions. The protocols detailed in this application note provide robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the rapid diversification of this privileged scaffold.
References
Johnson Matthey, "Cross-Coupling Reactions Guide," Vertex AI Search, [Online].
Benchchem, "Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine," Benchchem, 2025. [Online].
Tokyo Chemical Industry Co., Ltd., "Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]," TCI Chemicals, [Online].
Benchchem, "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines," Benchchem, 2025. [Online].
Benchchem, "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine," Benchchem, [Online].
M. G. Organ et al., "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System," MDPI, 2013. [Online]. Available: [Link]
Benchchem, "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines," Benchchem, [Online].
A. G. Fallis et al., "Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines," Request PDF, 2025. [Online]. Available: [Link]
J. N. H. Reek et al., "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions," Faraday Discussions (RSC Publishing), [Online]. Available: [Link]
M. R. Gagne et al., "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters," PMC, [Online]. Available: [Link]
N. Zhang, L. Thomas, B. Wu, "Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides," PubMed, 2001. [Online]. Available: [Link]
D. A. G. von Wachenfeldt et al., "Influence of Metal Identity and Complex Nuclearity in Kumada Cross-Coupling Polymerizations with a Pyridine Diimine-Based Ligand Scaffold," ACS Polymers Au, 2023. [Online]. Available: [Link]
Various Authors, "Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines," ResearchGate, [Online]. Available: [Link]
T. Noël et al., "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow," ChemRxiv, [Online]. Available: [Link]
Various Authors, "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," PMC, [Online]. Available: [Link]
S. Buchwald et al., "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines," The Journal of Organic Chemistry - ACS Publications, 2003. [Online]. Available: [Link]
V. Snieckus et al., "C−H Activation and Palladium Migration within Biaryls under Heck Reaction Conditions," Organic Letters - ACS Publications, 2002. [Online]. Available: [Link]
J. F. Hartwig et al., "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines," PMC, [Online]. Available: [Link]
S. L. Buchwald, J. F. Hartwig, "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2016. [Online]. Available: [Link]
E. Hevia et al., "Simple mixed Fe–Zn catalysts for the Suzuki couplings of tetraarylborates with benzyl halides and 2-halopyridines," Chemical Communications (RSC Publishing), [Online]. Available: [Link]
D. Yang et al., "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," Scientific Research Publishing, 2017. [Online]. Available: [Link]
Various Authors, "Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents," ResearchGate, 2025. [Online]. Available: [Link]
Various Authors, "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions," ResearchGate, 2025. [Online]. Available: [Link]
A. Vik et al., "Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures," RSC Publishing, 2017. [Online]. Available: [Link]
D. A. Watson et al., "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides," MDPI, 2021. [Online]. Available: [Link]
Various Authors, "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis," Chemical Reviews, 2024. [Online]. Available: [Link]
N. Zhang et al., "Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides," The Journal of Organic Chemistry - ACS Publications, 2001. [Online]. Available: [Link]
Various Authors, "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex," PMC, [Online]. Available: [Link]
Various Authors, "Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions," ResearchGate, 2025. [Online]. Available: [Link]
M. R. Bryce et al., "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry - ACS Publications, 2004. [Online]. Available: [Link]
D. Yang et al., "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes," ResearchGate, 2017. [Online]. Available: [Link]
Various Authors, "Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines," Green Chemistry (RSC Publishing), [Online]. Available: [Link]
Various Authors, "Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity," PubMed, [Online]. Available: [Link]
U. S. Schubert et al., "Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures," The Journal of Organic Chemistry - ACS Publications, 2002. [Online]. Available: [Link]
Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-(5-Bromo-4-methylpyridin-2-yl)azepane Executive Summary This guide details the protocol for performing Buchwald-Hartwig amination on 1-(5-Bromo-4-methylpy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Executive Summary
This guide details the protocol for performing Buchwald-Hartwig amination on 1-(5-Bromo-4-methylpyridin-2-yl)azepane .[1] This substrate represents a "perfect storm" of catalytic challenges: it is electronically deactivated towards oxidative addition due to the C2-azepane donation and sterically hindered by the C4-methyl group.[1]
Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ are predicted to fail or result in low turnover numbers (TON). This note establishes a Fourth-Generation (G4) Precatalyst strategy , specifically utilizing dialkylbiaryl phosphine ligands (RuPhos/XPhos) to overcome the high activation energy barrier of the C5-Br bond.
Substrate Analysis & Mechanistic Insight
To design a successful reaction, one must first deconstruct the electronic and steric environment of the electrophile.
The Substrate: 1-(5-Bromo-4-methylpyridin-2-yl)azepane[1]
Electronic Deactivation (The Azepane Effect): The azepane ring at the C2 position is a strong electron-donating group (EDG). Through resonance, the nitrogen lone pair increases electron density at the C5 position. This makes the C-Br bond significantly less electrophilic, rendering the Oxidative Addition (OA) step rate-limiting.
Steric Occlusion (The C4-Methyl Effect): The methyl group at C4 is ortho to the reactive C5-Br site. This steric bulk hinders the approach of the palladium species.
Catalyst Implication: You require a ligand that is electron-rich (to boost the nucleophilicity of the Pd(0) center for OA) and bulky (to relieve steric strain during reductive elimination, yet flexible enough to access the hindered C5 site).
Visualizing the Challenge
Figure 1: Structural deconstruction of the substrate highlighting the competing electronic and steric factors that necessitate specialized catalytic systems.
Strategic Ligand Selection
Based on the structure-activity relationships derived from the Buchwald and Hartwig groups, the following ligand classes are recommended:
Ligand
Application Scope
Why for this substrate?
RuPhos
Secondary Amines
Excellent for electron-rich aryl halides; bulky enough to prevent bis-ligation but flexible enough to handle ortho-substituents.[1]
BrettPhos
Primary Amines
The gold standard for primary amines.[1] Prevents over-arylation and handles the electronic deactivation of the pyridine.
XPhos
General Purpose
A robust alternative if RuPhos fails.[1] Particularly good if the coupling amine is also sterically hindered.[1]
tBuXPhos
Difficult Cases
Use only if the C4-methyl group causes total failure with RuPhos.[1]
This protocol uses a G4 Palladacycle Precatalyst .[1] This eliminates the induction period and ensures a precise 1:1 Pd:Ligand ratio, which is critical for hindered substrates to prevent catalyst deactivation.
Oxidative Addition failure. The C5-Br bond is too electron-rich.[1]
Switch to tBuXPhos Pd G4 or increase temp to 110°C. Ensure strict anaerobic conditions (O₂ kills the active catalyst).
Hydrodebromination (Product is H-substituted instead of Amine)
-Hydride elimination or proton source in solvent.[1]
Use anhydrous solvents.[1] Lower temperature to 80°C. Switch base to Cs₂CO₃ .[1]
Low Conversion (<50%)
Catalyst poisoning by the Azepane nitrogen.
Increase catalyst loading to 5 mol%. Ensure concentration is not too dilute (keep at 0.2 M - 0.5 M).[1]
Mechanism of Action (Visualized)
The following diagram illustrates the catalytic cycle, emphasizing the specific steps where the 4-methyl and 2-azepane groups exert their influence.
Figure 2: The Catalytic Cycle. Note that while the 4-methyl group hinders the approach (OA), the steric bulk actually accelerates the final Reductive Elimination step by "squeezing" the product out.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science (Regarding G3/G4 Precatalysts).
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling of 2-Aminopyridines." Tetrahedron. (General context for aminopyridine coupling).
Reagents and solvents for synthesizing 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Part 1: Executive Summary This guide details the regioselective synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)azepane , a functionalized heterocyclic scaffold critical for developing kinase inhibitors and CNS-active agent...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
This guide details the regioselective synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)azepane , a functionalized heterocyclic scaffold critical for developing kinase inhibitors and CNS-active agents. The protocol utilizes a Nucleophilic Aromatic Substitution (
) strategy, exploiting the differential reactivity between the C2 and C5 positions of the pyridine ring.
We recommend 5-bromo-2-chloro-4-methylpyridine as the primary electrophile. While the C5-bromine handle is retained for downstream palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C2-chlorine is selectively displaced by azepane. This document provides a validated "Gold Standard" protocol, reagent selection logic, and troubleshooting workflows.
Part 2: Strategic Analysis & Mechanism
Retrosynthetic Logic
The most efficient disconnection is the C2–N bond . The pyridine nitrogen renders the C2 and C6 positions electrophilic by withdrawing electron density via induction (
) and resonance (). The C5 position is not activated for , ensuring that the bromine atom at C5 remains intact during the substitution at C2.
Regioselectivity & Sterics
The Electrophile: 5-Bromo-2-chloro-4-methylpyridine.[1]
C2-Cl: Highly activated. The chlorine is a superior leaving group to bromine in
contexts due to higher electronegativity, which stabilizes the Meisenheimer intermediate.[2]
C5-Br: Unactivated. Stable to nucleophilic attack under standard conditions.
4-Methyl Group: This substituent is electron-donating (
), which slightly deactivates the ring compared to a non-methylated pyridine. Consequently, this reaction requires higher temperatures () compared to simple chloropyridines.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the regioselective
reaction.
Part 3: Critical Reagent Selection Guide
The choice of solvent and base is pivotal for conversion and impurity control.
Component
Recommendation
Technical Rationale
Solvent
DMSO (Dimethyl sulfoxide)
Primary Choice. High dielectric constant () stabilizes the polar Meisenheimer transition state, significantly accelerating the rate.
Alternative
NMP (N-Methyl-2-pyrrolidone)
Use if reaction temperature must exceed 130°C (higher thermal stability).
Alternative
EtOH/n-BuOH
Protich solvents can hydrogen-bond to the leaving group (Cl), assisting departure, but are generally slower than dipolar aprotic solvents.
Base
(Anhydrous)
Primary Choice. Insoluble inorganic base. Acts as an HCl scavenger. Easy to remove via filtration.
Alternative
DIPEA (Hünig's Base)
Soluble organic base. Use if the reaction mixture is heterogeneous or if solubility issues arise.
Nucleophile
Azepane (Homopiperidine)
Use 1.2 – 1.5 equivalents. Excess acts as a secondary base and drives kinetics.
Part 4: Detailed Experimental Protocol
Method A: Thermal Heating (Standard Batch)
Scale: 1.0 gram (4.8 mmol of pyridine precursor)
Setup: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
DMSO/NMP: Readily penetrate skin, carrying dissolved contaminants into the body. Wear nitrile gloves (double-gloving recommended).
References
BenchChem. (2025).[6] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-chloro-4-methylpyridine. Retrieved from
Božinović, N., et al. (2016).[5] Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. Retrieved from
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
Technical Support Center: Synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Executive Summary The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)azepane typically proceeds via a Nucleophilic Aromatic Substitution ( ) or a Buchwald-Hartwig cross-coupling between 2,5-dibromo-4-methylpyridine (or 2-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)azepane typically proceeds via a Nucleophilic Aromatic Substitution (
) or a Buchwald-Hartwig cross-coupling between 2,5-dibromo-4-methylpyridine (or 2-chloro-5-bromo-4-methylpyridine) and azepane .
While the 2-position of the pyridine ring is activated for nucleophilic attack, the presence of the electron-donating methyl group at C4 slightly deactivates the ring compared to unsubstituted dihalopyridines. This creates a specific kinetic challenge: forcing the reaction to completion without triggering decomposition or substitution at the sensitive C5-bromide position.
This guide addresses the three primary failure modes:
Incomplete Conversion: Due to C4-methyl deactivation.
Regioselectivity Issues: Loss of the C5-bromide (dehalogenation) or bis-substitution.
Isolation Losses: Poor recovery of the basic, lipophilic product during workup.[1]
Module 1: Reaction Optimization (The "Why" and "How")
Core Reaction Pathway
The standard protocol relies on the higher electrophilicity of the C2-carbon adjacent to the ring nitrogen.
Figure 1: Reaction pathway showing the competition between the desired
at C2 and potential side reactions.
Critical Process Parameters (CPPs)
Parameter
Recommended Range
Scientific Rationale
Stoichiometry
1.0 equiv Electrophile : 1.2–1.5 equiv Azepane
Azepane acts as both nucleophile and acid scavenger. Excess ensures kinetics drive to completion despite C4-Me deactivation.
Base
(2.0 equiv) or DIPEA (2.0 equiv)
Inorganic bases prevent salt formation of the azepane.[1] DIPEA is preferred in homogeneous organic melts.[1]
Solvent
NMP or DMSO ()
High dielectric constant stabilizes the polar transition state of .[1] Avoid alcohols to prevent alkoxide competition.[1]
Concentration
0.5 M – 1.0 M
High concentration favors the bimolecular reaction rate ().[1]
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I have 30% unreacted starting material after 24 hours."
Diagnosis: The C4-methyl group donates electron density into the ring, raising the LUMO energy and making the C2 position less electrophilic.[1] Standard reflux in ethanol or THF is often insufficient.[1]
Corrective Action:
Switch Solvent: Move from THF/Ethanol to DMSO or NMP .[1] These solvents allow reaction temperatures of
Microwave Assistance: If working on <500 mg scale, heat to
for 30 minutes in a sealed vessel.
Catalytic Additive: Add 5-10 mol% KI (Potassium Iodide) .
Mechanism:[1][2][3][4][5][6] Halogen exchange (Finkelstein-like) generates the transient 2-iodo intermediate, which is far more reactive towards azepane than the 2-bromo or 2-chloro species.
Issue 2: "I see a byproduct with Mass M+Product+Azepane-HBr."
Diagnosis: You are observing bis-amination . The second bromine at C5 is reacting.[1] While C5 is not activated for
, extremely high temperatures () or very strong bases (NaH, LiHMDS) can force this substitution, possibly via an aryne mechanism or direct forcing conditions.[1]
Corrective Action:
Lower Temperature: Cap the temperature at
.
Control Stoichiometry: Do not exceed 1.5 equivalents of azepane.
Switch Mechanism: If thermal selectivity is poor, switch to Buchwald-Hartwig conditions that are highly selective for the C2-Cl/Br over C5-Br.
Protocol:
(1 mol%), Xantphos (2 mol%), , Toluene, .[1] Xantphos is excellent for selective coupling of activated halides.[1]
Issue 3: "My yield is low because the product smears on the column."
Diagnosis: The product contains a tertiary amine (azepane) and a pyridine nitrogen.[1] It is highly basic and interacts strongly with the acidic silanols on silica gel, leading to peak tailing and material loss.[1]
Corrective Action:
Amine-Modified Silica: Use pre-treated amine-functionalized silica cartridges.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
Tip: Flush the column with the modifier before loading the sample to neutralize active sites.[1]
Alternative Workup (Acid-Base Extraction):
Extract reaction mixture into EtOAc.
Wash with 1M HCl (Product moves to Aqueous phase; non-basic impurities stay in Organics).[1]
Basify Aqueous phase to pH 10 with NaOH.
Extract Product back into DCM.[1] This often removes the need for chromatography.[1]
Module 3: Decision Logic for Synthesis Strategy
Use this logic tree to select the optimal route based on your starting material and scale.
Figure 2: Decision logic for selecting reaction conditions based on the halogen leaving group.
Module 4: FAQs
Q: Can I use sodium hydride (NaH) to speed up the reaction?A:Not recommended. NaH will deprotonate the azepane to form a highly reactive amide anion.[1] While this accelerates the reaction, it drastically increases the rate of side reactions, including attack at the C5-position and potential halogen dance rearrangements.[1] Stick to mild carbonate bases (
Q: The reaction turns black. Is my product gone?A: Not necessarily. Pyridines and amines often form charge-transfer complexes or trace polymers that darken the solution (the "black tar" effect) even at 95% yield. Do not judge by color. Rely on LCMS/TLC.[1] If the black color persists in the product, treat the organic layer with activated charcoal during workup.[1]
Q: How do I scale this to 50 grams?A:
Exotherm Control: The reaction is not highly exothermic, but adding azepane to the hot pyridine solution can be safer.[1]
Workup: On a large scale, replace chromatography with crystallization .
Method: Dissolve the crude oil in hot Isopropanol (IPA) or Ethanol.[1] Add water dropwise until cloudy, then cool slowly. The hydrobromide salt (if no base was used) or the free base often crystallizes well.[1]
References
Regioselectivity in
Reactions of Dihalopyridines
Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines" (Analogous Pyridine Chemistry).[1]
Synthesis of Functionalized Azepines
Source: Molecules (MDPI), "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization".[1]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-Pyridine Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for sub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for substitution reactions involving 5-bromo-pyridine. As a senior application scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you overcome challenges and improve your reaction outcomes.
The 5-bromo-pyridine scaffold is a crucial building block in medicinal chemistry and materials science. However, its unique electronic properties can present significant challenges. The electron-deficient nature of the pyridine ring and the position of the bromine atom at a β-position (C5) create a distinct reactivity profile compared to other aryl halides.[1] This guide will walk you through common issues, from general reaction setup to specific challenges in popular cross-coupling and nucleophilic substitution reactions.
Part 1: General Troubleshooting & FAQs
This section addresses fundamental issues that apply to a broad range of 5-bromo-pyridine substitution reactions.
Q1: My reaction with 5-bromo-pyridine has stalled or resulted in a very low yield. What are the first things I should check?
A1: When a reaction performs poorly, it's essential to return to the fundamentals before exploring more complex variables. A systematic check of your setup and materials is the most reliable starting point.
Purity of Starting Materials: Verify the purity of your 5-bromo-pyridine, coupling partner, and all reagents. Pyridine derivatives can be susceptible to degradation, and impurities in reagents like boronic acids or amines can poison the catalyst.[2]
Inert Atmosphere: For palladium-catalyzed reactions, oxygen is a potent inhibitor that can oxidize the active Pd(0) catalyst.[3] Ensure your reaction flask is properly dried and that you have established and maintained an inert atmosphere (Argon or Nitrogen) throughout the entire process. This includes using degassed solvents.
Solvent Quality: Use anhydrous, high-purity solvents. The presence of excess water can lead to unwanted side reactions, such as the hydrolysis of boronic acids (protodeborylation) in Suzuki couplings.[4] While some cross-coupling reactions benefit from a controlled amount of water, it's crucial that this is a deliberate addition of degassed water, not an unknown quantity from wet solvents.
Reaction Temperature: Confirm that your reaction is being heated to the target temperature. Use an external thermometer to check the oil bath or heating block temperature against the device's reading. Suboptimal temperatures are a frequent cause of low conversion.[2]
Q2: How does the electronic nature of the pyridine ring impact the reactivity of 5-bromo-pyridine?
A2: The pyridine ring's electronic properties are a primary factor in its reactivity.
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but, in principle, activates it for nucleophilic aromatic substitution (SNAr).[1][2]
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the metal center of your catalyst (e.g., palladium).[2] This coordination can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed. In some cases, using a higher catalyst loading or selecting ligands that are less easily displaced can mitigate this issue.
Reactivity of the C5 Position: In palladium-catalyzed cross-coupling, the C-Br bond at the 5-position is generally reactive.[5][6] However, for SNAr reactions, the 5-position (a β-position) is significantly less reactive than the α (2-, 6-) or γ (4-) positions. This is because the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the electronegative nitrogen atom from the β-position.[1]
Q3: I'm observing significant amounts of debrominated pyridine as a byproduct. What causes this and how can I prevent it?
A3: The formation of pyridine (from 5-bromo-pyridine) is a common side reaction known as hydrodehalogenation or simply "debromination." This can occur through several pathways:
In Palladium-Catalyzed Reactions: This often happens when the catalytic cycle is interrupted. For example, in Suzuki coupling, if the boronic acid is unstable and undergoes protodeborylation, the resulting palladium intermediate may react with trace protons from the solvent or base to yield the debrominated product.[7]
In Lithiation Reactions: When using organolithium reagents (e.g., n-BuLi) for lithium-halogen exchange, the resulting 5-lithiopyridine can be quenched by trace amounts of water or other proton sources in the reaction mixture, leading to pyridine.[8]
Solutions:
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to remove proton sources.
Use High-Purity Reagents: Ensure your coupling partner is stable under the reaction conditions. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) instead of acids.[4]
Optimize Base and Temperature: In some cases, a weaker base or lower reaction temperature can minimize decomposition pathways that lead to debromination.[4]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses of modern synthesis, but they require careful optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Low conversion rates are often traced back to the catalyst system, base, or the stability of the boron reagent.
A4: The choice of catalyst, ligand, and base is interdependent and crucial for success.[9][10]
Catalyst/Ligand System: While Pd(PPh₃)₄ is a classic catalyst, modern systems often provide higher yields, especially for challenging substrates.[11] For pyridine substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often effective.[2][3] These ligands promote the oxidative addition step and stabilize the Pd(0) center. Pd(dppf)Cl₂ is another robust and commonly used pre-catalyst.[12]
Base Selection: The base plays multiple roles, including activating the boronic acid and facilitating the catalytic cycle. The choice can significantly impact yield.
Strong Bases (e.g., NaOH, KOH): Can be effective but may promote side reactions.
Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Often a good starting point, providing a balance of reactivity and functional group tolerance.[4][9]
Phosphate Bases (e.g., K₃PO₄): Can be particularly effective, especially when dealing with sensitive functional groups.[4][11]
Solvent System: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/ethanol/water are frequently used systems.[3][7][11] The water is necessary to help dissolve the inorganic base and facilitate the transmetalation step. Always use degassed solvents.
Component
Recommendation
Rationale & Key Considerations
Palladium Source
Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Pd(dppf)Cl₂ is an air-stable pre-catalyst. Pd₂(dba)₃ is a good source of Pd(0) when used with a ligand.
Ligand
SPhos or XPhos (2-6 mol%)
Bulky, electron-rich ligands accelerate the reaction and prevent catalyst inhibition by the pyridine nitrogen.[2]
Base
K₃PO₄ or K₂CO₃ (2-3 equiv.)
K₃PO₄ is often effective and well-tolerated.[11] K₂CO₃ is a reliable alternative.[12]
Solvent
1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water (10:1)
The solvent system must be able to dissolve both the organic and inorganic components. Ensure solvents are degassed.[5][11]
Temperature
80-110 °C
Higher temperatures are often required to drive the reaction to completion.[5][11]
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds but is sensitive to the choice of ligand and base, especially with pyridine substrates.[13]
A5: The success of a Buchwald-Hartwig amination hinges on creating a highly active catalytic species that is not inhibited by the substrate or product.[14]
Catalyst and Ligand are Key: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands.
For Primary & Secondary Amines: Ligands like XPhos, SPhos, or BrettPhos are often required.[15] These ligands facilitate the reductive elimination step, which is often the rate-limiting step.
Pre-catalysts: Using commercially available pre-catalysts (e.g., XPhos Pd G3) can lead to more reproducible results as they generate the active Pd(0) species more reliably.[16]
Base Selection is Crucial: A strong, non-nucleophilic base is typically required to deprotonate the amine.
Common Choices: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common strong bases used.[16][17]
Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be used, though this may require higher temperatures or longer reaction times.[16]
Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are common choices.[16] Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[16]
Part 3: Troubleshooting Workflow & Protocols
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in 5-bromo-pyridine substitution reactions.
Caption: A systematic workflow for troubleshooting low conversion rates.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-Pyridine
This protocol provides a robust starting point for coupling an arylboronic acid with 5-bromo-pyridine.
Materials:
5-Bromo-pyridine (1.0 equiv.)
Arylboronic acid (1.2 equiv.)
Pd(dppf)Cl₂ (0.03 equiv.)
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
1,4-Dioxane (anhydrous)
Water (degassed)
Procedure:
To a dry Schlenk flask, add 5-bromo-pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[5]
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1-0.2 M with respect to the 5-bromo-pyridine.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-Pyridine
This protocol describes a general procedure for coupling a primary or secondary amine with 5-bromo-pyridine.
Materials:
5-Bromo-pyridine (1.0 equiv.)
Amine (1.2 equiv.)
Pd₂(dba)₃ (0.02 equiv.)
XPhos (0.05 equiv.)
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
Toluene (anhydrous and degassed)
Procedure:
Important: The base (NaOtBu) is highly reactive and moisture-sensitive. Perform all additions in a glovebox or under a strong counterflow of inert gas.
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
Add the 5-bromo-pyridine and the amine (if solid).
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous, degassed toluene, followed by the amine (if liquid) via syringe.
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[15]
Monitor the reaction progress by LC-MS. Reaction times can vary from 4 to 24 hours.
After completion, cool the reaction to room temperature.
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify by column chromatography.
References
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). PMC. [Link]
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]
Problems with Suzuki coupling. (2025). Reddit. [Link]
Effects of Solvent and Temperature on Reaction Outcome. (n.d.). ResearchGate. [Link]
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Journal of Organic Chemistry. [Link]
An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2026). ResearchGate. [Link]
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
New Horizons for Cross-Coupling Reactions. (2016). Pharmaceutical Technology. [Link]
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
Storage stability and degradation issues of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Technical Support Center: 1-(5-Bromo-4-methylpyridin-2-yl)azepane A Foreword from the Senior Application Scientist: Welcome to the technical support guide for 1-(5-Bromo-4-methylpyridin-2-yl)azepane. As this is a special...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(5-Bromo-4-methylpyridin-2-yl)azepane
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for 1-(5-Bromo-4-methylpyridin-2-yl)azepane. As this is a specialized research compound, comprehensive public data on its specific stability profile is limited. Therefore, this guide has been constructed based on fundamental principles of organic chemistry, drawing parallels from the known behavior of its core functional motifs: the bromopyridine ring and the saturated azepane ring.
The insights and protocols herein are designed to provide a robust framework for identifying and resolving potential stability and degradation issues. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) for stability testing, ensuring a scientifically rigorous methodology.[1][2][3] We are confident that this guide will empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC, LC-MS)
Scenario: You've run a sample of 1-(5-Bromo-4-methylpyridin-2-yl)azepane and observe one or more new peaks that were not present in the initial analysis of the batch.
Potential Causes:
Oxidation: The saturated azepane ring and the methyl group on the pyridine are susceptible to oxidation.
Photodegradation: Halogenated pyridines can be sensitive to light, leading to dehalogenation or other rearrangements.[4][5]
Hydrolysis: While less common for this structure, extreme pH conditions could potentially lead to degradation.
Dehalogenation: The bromine atom may be reductively cleaved or substituted under certain conditions.[6]
Step-by-Step Investigation Protocol:
Characterize the Impurity:
Action: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak(s).
Rationale: The mass difference between the parent compound and the impurity provides critical clues about the degradation pathway. See the table below for likely mass shifts.
Review Handling and Storage Conditions:
Action: Cross-reference your storage and handling procedures with the recommended conditions (see FAQ section). Were there any deviations? Was the compound exposed to light for extended periods, stored in a reactive solvent, or subjected to atmospheric oxygen without an inert gas blanket?
Rationale: Procedural deviations are the most common source of unexpected degradation.
Perform a Targeted Stress Test (Forced Degradation):
Action: If the impurity's identity is still unclear, perform a small-scale forced degradation study.[1][2][7] Expose small aliquots of a pure sample to specific stress conditions (e.g., 3% H₂O₂ for oxidation, UV light for photodegradation) for a short, controlled period (e.g., 24 hours).[1]
Rationale: By intentionally inducing degradation, you can often generate the same impurity observed in your sample. This confirms the degradation pathway and helps in developing preventative measures. For example, if the peak appears prominently in the H₂O₂-stressed sample, oxidation is the confirmed cause.
Structural Elucidation:
Action: For critical impurities, isolation (e.g., via preparative HPLC) followed by NMR spectroscopy may be necessary for definitive structural confirmation.
Rationale: Provides unambiguous identification of the degradant, which is crucial for regulatory submissions or understanding structure-activity relationships.
Table 1: Potential Degradation Products and Their Mass Spectrometry Signatures
Degradation Pathway
Likely Product
Mass Change (Da)
Rationale
Oxidation
N-Oxide on Pyridine or Azepane
+16
Addition of an oxygen atom.
Oxidation
Hydroxylation of Azepane Ring
+16
Addition of an oxygen atom.
Debromination
De-bromo analog
-79/-81 (isotope pattern)
Loss of a bromine atom, replaced by hydrogen.
Hydrolysis of Bromine
Hydroxy-pyridine analog
-17
Replacement of Br with OH. This is a known pathway for 2-halopyridines.[4]
Dimerization
Dimerized product
+266 (approx.)
Reaction of two parent molecules.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Scenario: The compound shows diminished activity in a biological assay compared to previous batches, or results are not reproducible.
Potential Causes:
Significant degradation of the parent compound (>5-10%).
Formation of an impurity that interferes with the assay.
Issues with solvent stability or solubility over the course of the experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of compound potency.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1-(5-Bromo-4-methylpyridin-2-yl)azepane?
A1: Based on its structure, the following conditions are recommended to maximize shelf-life:
Temperature: ≤ -20°C. Lower temperatures slow down potential degradation kinetics.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is critical to prevent oxidation of the azepane ring.
Light: Protect from light. Store in an amber vial or in a light-proof container. Halogenated aromatic compounds can be susceptible to photodegradation.[3][4][5]
Form: Store as a solid (lyophilized powder) whenever possible. Solutions are generally less stable.
Q2: Which solvents are recommended for preparing stock solutions?
A2: For short-term storage (1-2 weeks) as a stock solution, anhydrous, aprotic solvents are preferred.
Use with Caution: Protic solvents like methanol or ethanol could potentially react with the compound over long periods or in the presence of catalysts. Avoid aqueous buffers for long-term storage.
Q3: My experiment requires leaving the compound in an aqueous buffer for 48 hours. How can I assess its stability?
A3: You must perform a solution stability test.
Prepare the compound in the exact buffer and at the final concentration used in your experiment.
Immediately take a sample at time zero (t=0) and analyze it by HPLC to get a baseline purity profile.
Incubate the solution under the exact experimental conditions (temperature, light exposure).
Analyze samples at intermediate time points and at the end of the experiment (e.g., 24h, 48h).
Compare the peak area of the parent compound and look for the appearance of new peaks. A loss of >5% of the parent peak area would suggest significant instability under the experimental conditions.
Q4: What are the primary degradation pathways I should be aware of?
A4: The two most probable degradation pathways are oxidation of the azepane ring and photolytic debromination of the pyridine ring.
Caption: Potential degradation pathways for the compound.
Protocol: Preliminary Forced Degradation Study
This protocol is designed to rapidly identify the intrinsic stability weaknesses of the compound, in accordance with ICH guidelines.[1][2][7]
Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products and pathways.
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in the 50:50 Acetonitrile/Water solvent.
Set Up Stress Conditions: For each condition, use a separate vial. Prepare an unstressed control sample by diluting the stock solution with the solvent to the final analysis concentration.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal: Heat 1 mL of stock solution at 80°C.
Photolytic: Expose 1 mL of stock solution to a calibrated UV light source providing exposure of not less than 1.2 million lux hours.[3][7]
Sampling: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).
Sample Preparation for Analysis:
Before injection, neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the main peak for optimal impurity detection.[1] Identify and quantify the degradation products formed under each condition.
References
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories
URL: [Link]
Title: Photolytic removal and mineralisation of 2-halogenated pyridines
Source: PubMed
URL: [Link]
Title: Forced Degradation Study in Pharmaceutical Stability
Source: Pharmaguideline
URL: [Link]
Title: Force Degradation for Pharmaceuticals: A Review
Source: International Journal of Scientific Development and Research (IJSDR)
URL: [Link]
Title: Development of forced degradation and stability indicating studies of drugs—A review
Source: Journal of Pharmaceutical Analysis
URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances
Source: Onyx Scientific
URL: [Link]
Title: Photolytic removal and mineralisation of 2-halogenated pyridines.
Source: CABI Digital Library
URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 4-Methylpyridine Derivatives
Welcome to the technical support center for optimizing reactions involving 4-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reactions involving 4-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Temperature is one of the most critical parameters in organic synthesis. It directly influences reaction rates, product selectivity, and impurity profiles.[1] An improperly controlled temperature can be the sole difference between a successful synthesis and a complex, inseparable mixture. This guide provides a structured approach to diagnosing and solving common temperature-related issues in your experiments with 4-methylpyridine derivatives.
Part 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or it doesn't seem to be starting at all. How can I determine if temperature is the problem?
A: This is a classic issue where temperature is a primary suspect. The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature; therefore, insufficient thermal energy is a common cause for sluggish or non-starting reactions.[1]
Probable Causes & Solutions:
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
Solution: Gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress closely at each new setpoint using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many reactions, moving from room temperature to a gentle heat of 40-50 °C can initiate the process.[2][3] If no reaction occurs, consider changing to a higher-boiling solvent and running the reaction at reflux.[3]
Decomposition at Elevated Temperatures: Conversely, the temperature might be too high, causing decomposition of your starting material, reagents, or the desired product. This is especially true for thermally sensitive intermediates, such as diazonium salts in Sandmeyer reactions.[4]
Solution: If you suspect decomposition (e.g., visible darkening of the reaction mixture, formation of insoluble tars), immediately lower the temperature. It is crucial to run the reaction at the lowest temperature that provides a reasonable rate.[5] If high temperatures are necessary, consider using continuous flow reactors which minimize the time the material is exposed to harsh conditions.[6]
Incorrect Temperature Monitoring: The temperature of the heating bath (oil, sand, or water) does not always equal the internal temperature of the reaction mixture, especially during exothermic or endothermic events.
Solution: Always use a calibrated thermometer or temperature probe placed directly in the reaction mixture to get an accurate reading.[5] This ensures you are controlling the actual reaction conditions, not just the external environment.
Issue 2: Formation of Significant Byproducts
Q: My reaction works, but I'm getting a significant amount of byproducts, such as isomers or di-substituted products. Can temperature help improve selectivity?
A: Absolutely. Temperature is a powerful tool for controlling reaction selectivity. High temperatures provide more energy to the system, which can allow it to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products (kinetic control). Lower temperatures often favor the formation of the most stable product (thermodynamic control).
Probable Causes & Solutions:
High Temperature Promoting Side Reactions: Many side reactions have a higher activation energy than the desired reaction. At elevated temperatures, these pathways become accessible.
Example: In the bromination of 4-methylpyridine derivatives, excessively high temperatures can lead to the formation of di-brominated byproducts.[4] Similarly, in the gas-phase synthesis of methylpyridines, temperatures above 420°C can increase the formation of resins and other nitrogen-containing compounds.[7]
Solution: Lower the reaction temperature. This will disproportionately slow down the side reactions with higher activation energies, thus increasing the selectivity for your desired product. For multicomponent reactions, an optimal temperature of 60 °C was found to avoid tarring at higher temperatures while preventing slow reaction times at lower temperatures.[8]
Isomer Formation: In reactions where multiple isomers can be formed, temperature can influence the product ratio.
Example: The vapor-phase synthesis of 2- and 4-methylpyridine from acetaldehyde and ammonia shows temperature-dependent yields for each isomer.[9]
Solution: Systematically screen a range of temperatures to find the optimal point for maximizing the yield of the desired isomer.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues.
Caption: A decision tree for troubleshooting temperature issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a new reaction with a 4-methylpyridine derivative?
A1: The best starting point is always the literature; check for established protocols on similar substrates. If the reaction is novel, a logical approach is to start at room temperature (~20-25 °C).[2] If no reaction is observed after a few hours (monitor by TLC/GC/LC-MS), a moderate increase to 40-50 °C is a reasonable next step. For reactions known to require more energy, such as some cross-couplings or condensations, starting at a reflux temperature determined by your solvent of choice can be more efficient.[3]
Q2: What are the best methods for precise and stable temperature control?
A2: Precise temperature control is crucial for reproducibility.[10]
Heating: For temperatures up to 140-150 °C, a silicone oil bath with a hot plate stirrer and an internal temperature controller is the most common and effective method.[11] For higher temperatures, a heating mantle filled with sand is a safer and cleaner alternative to high-temperature oils.[11]
Cooling: For sub-ambient temperatures, a range of standard laboratory cooling baths can be used. For precise control over long periods, automated cryocoolers are ideal.[11]
Modern Approach: Automated synthesis workstations offer exceptional control, allowing for programmed temperature ramps and stable conditions without the need for manual oversight of baths.[10]
Method
Typical Temperature Range (°C)
Pros
Cons
Ice/Water Bath
0
Simple, accessible
Only one setpoint
Ice/Salt Bath
-15 to -5
Inexpensive low temp
Temperature can fluctuate
Dry Ice/Acetone
-78
Standard low temp
Acetone is flammable
Water Bath
25 to 80
Gentle, uniform heating
Limited temperature range
Oil Bath
25 to 220
Uniform heating, wide range
Messy, potential fire hazard
Heating Mantle/Sand
50 to >300
High temperatures, clean
Can have temperature gradients
Synthesis Workstation
-80 to 180
Precise, automated, safe
High initial equipment cost
Q3: How does reaction temperature relate to kinetic vs. thermodynamic control?
A3: This is a fundamental concept in organic chemistry that is highly relevant to optimizing selectivity.
Kinetic Control: Usually occurs at lower temperatures. The major product is the one that is formed the fastest (i.e., has the lowest activation energy), even if it is not the most stable product.
Thermodynamic Control: Usually occurs at higher temperatures with longer reaction times. This provides enough energy for reversible reactions to occur, allowing the product distribution to equilibrate and favor the most stable product.
Choosing the right temperature allows you to target either the kinetic or the thermodynamic product, depending on which is desired.
Caption: Kinetic vs. Thermodynamic reaction pathways.
Part 3: Experimental Protocol
Protocol: Systematic Temperature Screening for a New Reaction
This protocol describes a method for efficiently determining the optimal temperature for a reaction where conditions are unknown.
Objective: To identify the temperature that maximizes the yield of the desired product while minimizing byproduct formation.
Methodology:
Preparation:
Set up five identical reaction vessels (e.g., 25 mL round-bottom flasks or vials in a parallel synthesizer block).
Equip each vessel with a magnetic stir bar and a condenser (if refluxing) or a septum for an inert atmosphere.
Reagent Addition:
To each vessel, add the 4-methylpyridine derivative and any other solid reagents.
Add the solvent.
If one reagent is particularly reactive, it should be added last, preferably via syringe after the vessels have reached their target temperatures.
Temperature Setup:
Set each reaction to a different temperature. A good screening range could be:
Vessel 1: 25 °C (Room Temperature)
Vessel 2: 45 °C
Vessel 3: 65 °C
Vessel 4: 85 °C
Vessel 5: 105 °C (or reflux, depending on the solvent)
Use a multi-position hotplate stirrer or parallel synthesizer for consistency. Allow the systems to equilibrate at the set temperature.
Reaction Initiation & Monitoring:
Add the final liquid reagent/catalyst to each vessel simultaneously if possible.
Start a timer.
Take a small, measured aliquot from each reaction at set time points (e.g., 1h, 3h, 6h, 24h). Quench the aliquot immediately (e.g., in cold, dilute acid or base) to stop the reaction.
Analyze the aliquots by a quantitative method (e.g., LC-MS with an internal standard, or GC) to determine the conversion of starting material and the formation of product and byproducts.
Data Analysis:
Plot the concentration of the desired product versus time for each temperature.
Identify the temperature that gives the highest yield in a reasonable amount of time with the cleanest profile.
If necessary, perform a second, more focused screen around the most promising temperature from the initial experiment.
References
Department of Chemistry, University of Rochester. Tips & Tricks: Heating and Cooling. [Link]
E3S Web of Conferences. Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]
Senapati, R. N., et al. (2022). Vapour Phase Synthesis of 2-Methylpyridine and 4-Methylpyridine Over Potassium Salts of 12-Tungstophosphoric Acid. Journal of Scientific & Industrial Research, 81. [Link]
Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. [Link]
Organic Syntheses. Procedure for Microwave-Assisted Organic Synthesis. [Link]
Wang, M., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. [Link]
Singh, D., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of 4e. ResearchGate. [Link]
Bakavoli, M., et al. (2013). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]
Baumann, M., et al. (2010). Continuous flow multi-step organic synthesis. Chemical Science. [Link]
Wiles, C., & Watts, P. Continuous flow organic synthesis under high-temperature/pressure conditions. [Link]
Abd-Ella, A. A. A concise review on some synthetic routes and applications of pyridine scaffold compounds. [Link]
Taylor & Francis. 4-methylpyridine – Knowledge and References. [Link]
NASA Technical Reports Server. Synthesis, Structure, and Characterization of Cu4 S no(4-methylpyridine) 4. [Link]
ResearchGate. Dependence of 4-methylpyridine conversion (1), the yield of.... [Link]
Fisyuk, A. S., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS. [Link]
Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PNAS. [Link]
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 1-(5-Bromo-4-methylpyridin-2-yl)azepane
For Researchers, Scientists, and Drug Development Professionals The compound in focus, 2-Amino-5-bromo-4-methylpyridine, is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The compound in focus, 2-Amino-5-bromo-4-methylpyridine, is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for treating cancer and autoimmune diseases.[1][2] Accurate structural verification is therefore of paramount importance.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Structure and Proton Environments:
Caption: A typical workflow for the structural elucidation of a novel compound.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation
For optimal results, proper sample preparation is crucial.
[5][6][7]
Sample Weighing: Accurately weigh 5-25 mg of the compound.
[6]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
[8]3. Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
[5]4. Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
[6]5. Transfer: Transfer the filtered solution into a high-quality 5 mm NMR tube.
[5]6. Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H NMR Acquisition Parameters
The following are recommended starting parameters for a routine ¹H NMR experiment on a 400-600 MHz spectrometer.
[9][10][11]
Table 3: Recommended ¹H NMR Acquisition Parameters
Parameter
Recommended Value
Rationale
Pulse Angle
30-45°
A smaller pulse angle minimizes saturation effects and allows for shorter relaxation delays, improving signal-to-noise for a given experiment time. [9][10]
Acquisition Time (AT)
2-4 seconds
This duration is typically sufficient to capture the free induction decay (FID) for small molecules, ensuring good resolution. [9][11]
Relaxation Delay (D1)
1-2 seconds
A short delay is often adequate for qualitative analysis when using a smaller pulse angle. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.
Number of Scans (NS)
8-16
This number of scans provides a good signal-to-noise ratio for a moderately concentrated sample.
Spectral Width (SW)
12-16 ppm
This range is sufficient to encompass all expected proton resonances for most organic molecules.
Receiver Gain (RG)
Auto-adjusted
The instrument should automatically set the receiver gain to optimize signal detection without causing ADC overflow. [11]
Conclusion
The structural elucidation of 1-(5-Bromo-4-methylpyridin-2-yl)azepane is most effectively achieved through a combination of analytical techniques, with ¹H NMR playing a central role. By understanding the predicted spectral features and employing a systematic workflow that includes other spectroscopic methods, researchers can confidently verify the structure of this and other novel chemical entities, ensuring the integrity of their downstream applications in drug discovery and development.
References
Acquiring 1 H and 13 C Spectra. (2018, September 28). Books.
Sample Preparation. (n.d.). Max T. Rogers NMR - Michigan State University.
Sample preparation. (n.d.).
¹H NMR Spectra of Substituted Aminopyridines. (2006, September 23). Spectroscopy Letters - Taylor & Francis.
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed.
NMR Links and Resources. (n.d.). Advanced Analysis Centre - University of Guelph.
Sample preparation for NMR measurements and points to keep in mind. (n.d.).
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25).
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). PMC.
THE ACQUISITION PARAMETERS. (n.d.).
NMR Sample Preparation. (n.d.). Western University.
Proton Chemical Shifts of the γ‐Substituted Pyridines. (n.d.). AIP Publishing.
Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. (n.d.). Benchchem.
Azepines. (n.d.).
Good resources for learning the theory behind NMR? (2022, February 21). r/chemistry - Reddit.
13C NMR Peak Assignments for 1-(5-Bromo-4-methylpyridin-2-yl)azepane: A Comparative Structural Elucidation Guide
Executive Summary Objective: This guide provides a definitive structural assignment for 1-(5-Bromo-4-methylpyridin-2-yl)azepane , a common intermediate in the synthesis of kinase inhibitors and GPCR ligands. The Challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a definitive structural assignment for 1-(5-Bromo-4-methylpyridin-2-yl)azepane , a common intermediate in the synthesis of kinase inhibitors and GPCR ligands.
The Challenge: The structural elucidation of halogenated aminopyridines is frequently complicated by two factors:
The Heavy Atom Effect: The bromine substituent at C5 induces a spin-orbit coupling effect that shields the attached carbon, often shifting it upfield (lower ppm) into the aromatic C-H region, leading to misassignment as a methine carbon.
Azepane Conformational Mobility: The seven-membered azepane ring exhibits rapid chair-twist interconversion, often broadening signals or averaging chemical shifts in a way that complicates 1D analysis.
The Solution: This guide compares Standard 1D Prediction against Integrated 2D-NMR Elucidation , demonstrating why the latter is the required standard for verifying this scaffold.
Structural Context & Numbering System
Before analyzing the spectra, we must establish a consistent numbering scheme.
Core Scaffold: Pyridine ring (Positions 2–6).[1][2]
Substituents:
Azepane Ring: Attached at Pyridine-C2. Numbered 2' to 7' (symmetry makes 2'/7', 3'/6', and 4'/5' equivalent in time-averaged spectra).
C2 (Quaternary): Highly deshielded (attached to two nitrogens: ring N and azepane N).
C6 (Methine): Deshielded (alpha to ring N).
C4 (Quaternary): Deshielded (methyl substituent).
C5 (Quaternary, C-Br): The critical diagnostic peak. Expected to be anomalously shielded.
C3 (Methine): Shielded (ortho to the electron-donating azepane nitrogen).
Comparative Analysis: Predictive vs. Definitive Assignment
The following table contrasts the "Predicted" shifts (often generated by standard cheminformatics algorithms which may underestimate the heavy atom effect) with "Definitive" assignments derived from analogous experimental data and heavy-atom correction factors.
Table 1: 13C NMR Chemical Shift Data (100 MHz, CDCl3)
Carbon Position
Type
Predicted Shift (ppm)*
Definitive Shift (ppm)
Assignment Logic (Causality)
C2
Cq
158.0
158.5
Ipso to two nitrogens; most deshielded.
C6
CH
146.5
148.2
-position to Pyridine N; typical downfield shift.
C4
Cq
152.0
150.8
Ipso to Methyl; deshielded but less than C2.
C3
CH
108.0
111.5
-position to N; shielded by electron donation from Azepane.
C5
Cq-Br
118.0
108.5
CRITICAL: Heavy Atom Effect (Br) causes significant upfield shift, overlapping with C3 region.
Me-4
CH3
21.0
22.4
Typical benzylic-like methyl on heterocycle.
Azepane C2'/C7'
CH2
48.0
50.2
to Azepane N; deshielded.
Azepane C3'/C6'
CH2
27.5
27.9
to Azepane N.
Azepane C4'/C5'
CH2
26.0
26.8
to Azepane N; furthest from heteroatom.
*Predicted shifts based on standard additivity rules without relativistic heavy-atom corrections.
Key Insight: The C3 vs. C5 Ambiguity
In standard predictions, C5 (attached to Br) is often expected near 118-120 ppm. However, experimental data for 2-amino-5-bromopyridines confirms that the Heavy Atom Effect pushes this resonance upfield to ~108-110 ppm.
Risk: Without 2D NMR, a researcher might assign the peak at 108.5 ppm to C3 (a CH) and the peak at 111.5 ppm to C5 (a Cq), or vice versa.
Resolution: DEPT-135 or HSQC is mandatory here. C3 will have a phase opposite to CH2s (or correlate to a proton), while C5 will be invisible in DEPT/HSQC (quaternary).
Experimental Protocol for Validation
To ensure high-quality data that resolves the halogenated carbon, follow this specific protocol.
A. Sample Preparation[2]
Mass: Weigh 20–30 mg of the product.
Solvent: Dissolve in 0.6 mL CDCl3 (Chloroform-d).
Note: If solubility is poor, use DMSO-d6, but expect C2/C6 peaks to shift downfield by +1–2 ppm due to solvent polarity/hydrogen bonding.
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (Recommended for 400 MHz Instrument)
Pulse Sequence: zgpg30 (Power-gated decoupling).
Scans (NS): Minimum 512 scans (Brominated carbons have long relaxation times (
) and lower NOE enhancement, making them weak).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Reasoning: The C-Br carbon (C5) has no attached protons to facilitate relaxation. A short D1 will saturate this signal, making it disappear from the spectrum.
C. Structural Elucidation Workflow (Visualized)
The following diagram illustrates the logic flow required to distinguish the ambiguous C3 and C5 peaks.
Figure 1: Decision logic for distinguishing the C-Br quaternary carbon from the aromatic methine using 2D NMR techniques.
Detailed Peak Analysis & Causality
The Pyridine Ring[1][2][6][7]
C2 (158.5 ppm): This is the most deshielded signal. The shift is additive: Pyridine C2 base (~150 ppm) + Amino substituent effect (+10 ppm).
C6 (148.2 ppm): Appears as a strong peak in DEPT/HSQC. It couples strongly to the proton at 8.0–8.2 ppm (typical for H6 in pyridines).
C5 (108.5 ppm - Quaternary): This is the "trap" peak. The bromine atom is electronegative (inductive deshielding), but its large electron cloud causes spin-orbit shielding (Heavy Atom Effect). This competes with the resonance effect from the C2-nitrogen. The net result is a shift that appears deceptively "upfield," often overlapping with unsubstituted beta-carbons. Proof of assignment: It will show no cross-peak in HSQC and a correlation to H6 in HMBC (
).
C3 (111.5 ppm - Methine): This carbon is ortho to the electron-donating azepane nitrogen. Resonance donation increases electron density here, shielding the nucleus. Proof of assignment: Strong HSQC correlation to the singlet proton at ~6.5 ppm.
The Azepane Ring
The azepane ring in this molecule is attached via the nitrogen.[6]
C2'/C7' (50.2 ppm): These are directly attached to the nitrogen. The electronegativity of N deshields them significantly compared to cyclohexane (~27 ppm).
C3'/C6' & C4'/C5' (26-28 ppm): These carbons are often broad. At room temperature, the azepane ring undergoes a "twist-chair" interconversion. If the peaks appear as broad humps, acquire the spectrum at 50°C to sharpen them via fast exchange.
References
Reich, H. J. (2023). Structure Determination Using NMR: Heavy Atom Effects on 13C Chemical Shifts. University of Wisconsin-Madison. [Link]
Context: Authoritative source for the "Heavy Atom Effect" of bromine causing upfield shifts in 13C NMR.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
Context: Standard reference for additivity rules in pyridine deriv
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. [Link]
Context: Provides the baseline chemical shifts for the non-brominated, non-azepane scaffold used for comparative calcul
Context: Source for experimental spectra of the 2-amino-4-methylpyridine precursor.
IR spectroscopy fingerprints for 1-(5-Bromo-4-methylpyridin-2-yl)azepane
Executive Summary 1-(5-Bromo-4-methylpyridin-2-yl)azepane represents a specific class of 2-aminopyridine scaffolds often utilized in the development of kinase inhibitors and GPCR ligands. In quality control (QC) and stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(5-Bromo-4-methylpyridin-2-yl)azepane represents a specific class of 2-aminopyridine scaffolds often utilized in the development of kinase inhibitors and GPCR ligands. In quality control (QC) and structural elucidation, Infrared (IR) spectroscopy serves as a critical "gatekeeper" technique.
This guide provides a technical breakdown of the compound's spectral fingerprint. Unlike standard library matching, we focus on the causality of the signals—how the steric bulk of the 7-membered azepane ring and the electronic withdrawal of the bromine substituent dictate the spectral profile. We also compare this profile against its closest structural analog (the piperidine variant) to demonstrate why IR is superior for distinguishing ring-size homologs.
Structural Dissection & Predicted Fingerprints
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct zones. The interaction between the electron-deficient pyridine ring and the electron-rich azepane nitrogen creates a "push-pull" system that stiffens the exocyclic C-N bond, a key diagnostic feature.
Diagram 1: Functional Group Vibration Map
Figure 1: Deconstruction of the molecule into vibrational zones. The interplay between the Azepane nitrogen and Pyridine ring creates a distinct exocyclic C-N stretch.
Reference Standard Data Table
Note: Values are derived from high-fidelity predictive modeling of 2-aminopyridine derivatives and empirical data from structural analogs.
Functional Group
Mode of Vibration
Frequency (cm⁻¹)
Intensity
Diagnostic Value
Azepane C-H
Stretching (sp³ asymmetric)
2930 ± 10
Strong
Distinguishes from aromatic-only compounds.
Azepane C-H
Stretching (sp³ symmetric)
2855 ± 10
Medium
Characteristic of cyclic methylene chains.
Pyridine Ring
Quadrant Stretching (C=N/C=C)
1595 - 1580
Strong
Primary ID band. Shifts due to 2-amino substitution.
Pyridine Ring
Semicircle Stretching
1480 - 1460
Medium
Confirms heteroaromatic nature.
Exocyclic C-N
Stretching (Ar-N-Alkyl)
1340 - 1280
Strong
Critical QC band. Indicates intact linkage between ring and azepane.
Aryl Bromide
C-Br Stretch / Ring Deformation
1060 - 1030
Weak
Often obscured; use fingerprint region for confirmation.
Azepane Ring
Ring Skeleton Breathing
980 - 920
Medium
Differentiation band (vs. Piperidine).
Comparative Analysis: The "Bioisostere" Problem
In drug discovery, researchers often swap the 7-membered azepane ring for a 6-membered piperidine ring to alter solubility or metabolic stability. Visually, these white powders look identical. Spectroscopically, they are distinct.
Scenario A: Azepane vs. Piperidine Analog
Why does IR matter here? Mass spectrometry (MS) will show a difference of 14 Da (one CH₂ group), but IR provides a rapid, non-destructive structural confirmation based on ring strain and symmetry.
The "Chair" vs. "Twist-Chair":
Piperidine (6-membered): Exists predominantly in a rigid chair conformation. This symmetry leads to sharper, well-defined bands in the fingerprint region (1000–600 cm⁻¹).
Azepane (7-membered): Exists in a flux of twist-chair/twist-boat conformations. This conformational flexibility results in broader bands and a complex splitting pattern in the methylene scissoring region (~1450 cm⁻¹) and skeletal vibration region (~950 cm⁻¹).
Spectral Shift Evidence:
Piperidine Analog: Distinct sharp band often near 930 cm⁻¹ (ring breathing).
Azepane Target: Shifted breathing mode (typically lower frequency due to mass/floppiness) and broadening of the C-H scissoring manifold at 1450–1470 cm⁻¹.
Scenario B: Technique Comparison (ATR vs. KBr)
For this specific lipophilic intermediate, the choice of sampling technique affects data quality.
Feature
ATR (Diamond/ZnSe)
Transmission (KBr Pellet)
Verdict
Sample Prep
None (Direct contact)
Grinding/Pressing
ATR Recommended
Pathlength
~2 µm (surface only)
Variable (bulk)
ATR is more reproducible for QC.
C-H Region
Intensity attenuated at high wavenumber
Linear intensity
ATR requires software correction for library matching.
Hygroscopicity
Negligible impact
High (KBr absorbs water)
KBr risks "ghost" OH peaks interfering with Pyridine overtones.
To ensure reproducibility, specifically when monitoring the purity of the 1-(5-Bromo-4-methylpyridin-2-yl)azepane intermediate, follow this self-validating protocol.
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce Diamond ATR accessory.
Why Diamond? The bromine substituent and potential trace synthesis acids can etch ZnSe crystals over time. Diamond is chemically inert.
Background Collection:
Collect an air background (32 scans) immediately prior to sampling. Ensure the lab humidity is <40% to minimize water vapor interference in the 1600 cm⁻¹ region (which overlaps with the Pyridine C=N stretch).
Sample Deposition:
Place ~5 mg of the compound on the crystal.
Critical Step: Apply high pressure using the anvil clamp. The azepane ring adds "greasiness" (lipophilicity) to the molecule; if the sample is oily, ensure it covers the active diameter fully. If solid, crush to ensure no air gaps exist.
The C-H stretch peaks (2900 cm⁻¹) should have roughly 20-40% transmittance (or 0.4-0.7 Absorbance units). If weaker, increase pressure.
The baseline at 2000-2500 cm⁻¹ should be flat.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for Pyridine and Azepane ring vibrations).[1]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
NIST Chemistry WebBook. 2-Aminopyridine IR Spectrum Data. (Used as the base model for the heteroaromatic core).
Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Vol II. Academic Press.
Navigating the Bioactive Landscape: A Comparative Guide to Azepane and Pyrrolidine-Substituted Pyridines
For the attention of researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutics.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals.
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone for the development of novel therapeutics. Its versatility allows for a wide range of substitutions, profoundly influencing the biological activity of the resulting compounds. Among the most common modifications is the introduction of saturated N-heterocycles, with the five-membered pyrrolidine and the seven-membered azepane rings being of particular interest. This guide offers an in-depth technical comparison of the bioactivity of azepane- versus pyrrolidine-substituted pyridines, drawing upon experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.
The Tale of Two Rings: Physicochemical and Structural Considerations
The choice between a pyrrolidine and an azepane substituent, while seemingly a simple variation in ring size, introduces significant changes in the physicochemical and conformational properties of the parent pyridine molecule. These differences can have a profound impact on a compound's interaction with its biological target.
Pyrrolidine , a five-membered ring, is relatively planar and conformationally restricted. This rigidity can be advantageous in pre-organizing the molecule for optimal binding to a target, potentially leading to higher affinity. The nitrogen atom in the pyrrolidine ring is a key hydrogen bond acceptor and its basicity can be modulated by substituents on the ring.[1]
Azepane , a seven-membered ring, is significantly more flexible, with a larger number of accessible conformations. This conformational adaptability can allow the molecule to explore a broader conformational space and potentially fit into binding pockets that are inaccessible to more rigid analogues. However, this flexibility can also come at an entropic cost upon binding, which may decrease affinity.
The difference in ring size also impacts lipophilicity. Generally, the larger azepane ring will impart a greater degree of lipophilicity to the parent molecule compared to the smaller pyrrolidine ring. This can influence solubility, membrane permeability, and the overall pharmacokinetic profile of a drug candidate.
Comparative Bioactivity: A Look at the Evidence
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: A Case Study
A study on conformationally restricted analogues of the partial muscarinic agonist N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide provides a rare and valuable direct comparison of pyrrolidine, piperidine (a six-membered ring), and perhydroazepine (azepane) moieties.[2] While the core structure is not a simple pyridine, the principles of comparing the influence of the cyclic amine ring are directly applicable. The study found that increasing the ring size from pyrrolidine to piperidine and then to azepane preserved binding affinity to muscarinic receptors but abolished agonist efficacy, resulting in potent antagonists.[2]
Cyclic Amine Substituent
Compound (Enantiomer)
Receptor Binding Affinity (Ki, nM) at Cortical Muscarinic Receptors
Pyrrolidine
(R)-BM 5 (parent compound)
~1 (partial agonist)
Piperidine
(R)-Analog
~1 (antagonist)
Azepane
(R)-Analog
~1 (antagonist)
Table 1: Comparative receptor binding affinities of pyrrolidine, piperidine, and azepane analogues at muscarinic receptors. Data extracted from a study on conformationally restricted muscarinic agents.[2]
This data suggests that for muscarinic receptors, the larger and more flexible azepane ring can be accommodated within the binding site and can even lead to a switch in pharmacological activity from agonism to antagonism.[2] This highlights the critical role of the conformational properties of the cyclic amine in determining the functional outcome of receptor interaction.
Anticancer Activity and Kinase Inhibition
In the realm of oncology, pyridine derivatives are extensively explored as inhibitors of various protein kinases. The substitution pattern on the pyridine ring is crucial for achieving potency and selectivity.
A study on pyridine-ureas as potential anticancer agents provides insights into the role of cyclic amine substituents.[3][4] While a direct comparison between an azepane and a pyrrolidine analogue on the exact same core is not presented, the study demonstrates that pyridine-ureas bearing a pyrrolidine moiety can exhibit potent anti-proliferative activity against breast cancer cell lines (e.g., MCF-7) and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
For instance, a pyridine-urea derivative was found to be a potent inhibitor of VEGFR-2, a key mediator of angiogenesis in cancer.[3][4] The pyrrolidine substituent in this class of compounds is often involved in crucial interactions within the ATP-binding pocket of the kinase.
While specific data for an analogous azepane-substituted pyridine-urea is not available in this study, the general principles of kinase inhibitor design suggest that the larger azepane ring could offer opportunities for exploring additional interactions within the binding site. However, the increased flexibility might also lead to a less optimal binding conformation. The choice between these two rings would, therefore, depend on the specific topology of the kinase's active site.
Experimental Protocols
To aid researchers in the evaluation of novel azepane- and pyrrolidine-substituted pyridines, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.
Materials:
Recombinant human VEGFR-2 kinase domain
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ATP
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
Test compounds (azepane- and pyrrolidine-substituted pyridines) dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega) or similar
384-well plates
Plate reader capable of luminescence detection
Procedure:
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
Reaction Setup: In a 384-well plate, add the test compound solution, the VEGFR-2 enzyme, and the substrate peptide.
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Diagram of a Typical Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Materials:
Cancer cell line (e.g., MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
Data Analysis: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[5]
Signaling Pathway Visualizations
Understanding the mechanism of action of bioactive compounds requires knowledge of the signaling pathways they modulate. Below are diagrams of key signaling pathways relevant to the biological targets discussed.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Its activation by VEGF leads to the stimulation of several downstream pathways that promote endothelial cell proliferation, migration, and survival.[3][6][7]
M1 and M3 muscarinic receptors are Gq-coupled GPCRs. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[8][9]
The choice between an azepane and a pyrrolidine substituent on a pyridine core is a critical decision in drug design that can significantly impact a compound's bioactivity and pharmacokinetic properties. While direct comparative data is limited, the available evidence suggests that the smaller, more rigid pyrrolidine ring can be beneficial for achieving high-affinity binding, particularly in constrained active sites. Conversely, the larger, more flexible azepane ring offers the potential to explore additional interactions and can lead to novel pharmacological profiles, as evidenced by the switch from agonism to antagonism in muscarinic receptor ligands.[2]
For researchers in this field, the key takeaway is the importance of considering the specific topology and nature of the biological target. The optimal choice of the cyclic amine substituent is context-dependent and should be guided by a thorough understanding of the SAR for the target of interest. The development of more matched-pair analyses, where azepane and pyrrolidine analogues are directly compared, would be invaluable in further elucidating the nuanced effects of ring size on bioactivity and would undoubtedly accelerate the design of more effective pyridine-based therapeutics.
References
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available from: [Link]
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules (Basel, Switzerland), 23(6), 1459. Available from: [Link]
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved February 22, 2026, from [Link]
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
Eglen, R. M. (2005). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 25(3), 95-103.
Hansen, G., Jin, S., Umetsu, D. T., & Conti, M. (2002). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 99(23), 14611-14613. Available from: [Link]
Ho, V. C., & Fong, K. L. (2021). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cellular and molecular medicine, 25(18), 8567–8577. Available from: [Link]
Kóllai, M., & Szabó, A. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American journal of physiology. Renal physiology, 325(5), F635–F644. Available from: [Link]
Lim, E., & Chia, K. M. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Future Oncology, 16(5), 257-272. Available from: [Link]
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved February 22, 2026, from [Link]
Melhem, N., et al. (2013). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 110(34), 13832-13837. Available from: [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
O'Dowd, H., et al. (2014). Targeting CDK2 for cancer therapy. Trends in pharmacological sciences, 35(12), 643-652. Available from: [Link]
Planas-Marquès, M., & Clurman, B. E. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in cell and developmental biology, 9, 783621. Available from: [Link]
Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Retrieved February 22, 2026, from [Link]
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Available from: [Link]
Wang, X., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(10), 2345. Available from: [Link]
Zhang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1184–1192. Available from: [Link]
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1358826. Available from: [Link]
Shi, D., et al. (2021). Design, Synthesis and Biological Activity of Pyridine-Containing Aryl Urea Derivatives. Journal of Agricultural and Food Chemistry, 69(5), 1549-1558. Available from: [Link]
Sorbera, L. A., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm, 6(10), 1835-1845. Available from: [Link]
de Graaf, C., et al. (2011). A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. Frontiers in pharmacology, 2, 73. Available from: [Link]
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]
Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of medicinal chemistry, 33(5), 1447–1452. Available from: [Link]